molecular formula C21H16N2OS B2963059 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 325986-81-0

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2963059
CAS No.: 325986-81-0
M. Wt: 344.43
InChI Key: SBVVOVWZPCWUFC-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide features a benzo[d]thiazole core substituted with a methyl group at the 3-position and a [1,1'-biphenyl]-4-carboxamide moiety at the 2-position. The Z-configuration of the imine bond (C=N) is critical for its spatial orientation, influencing molecular interactions with biological targets.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-23-18-9-5-6-10-19(18)25-21(23)22-20(24)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVVOVWZPCWUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of thiazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H15N3OS\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{O}\text{S}

Biological Activity Overview

Thiazole derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound are summarized below.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising results in inhibiting cell proliferation in human cancer cell lines. In vitro studies indicated an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cell cycle progression. Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances cytotoxic potential .
Compound Cell Line IC50 (µM) Mechanism
This compoundA431< 5Apoptosis induction
DoxorubicinA4310.5Topoisomerase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : It demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and VRE .
  • Mechanism of Action : The compound targets bacterial cell division processes by inhibiting the FtsZ protein, crucial for bacterial cytokinesis. This mechanism represents a novel approach in antibiotic development aimed at combatting multidrug-resistant infections .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:

  • Study on Anticancer Efficacy :
    • Researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity. For example, compounds with electron-donating groups exhibited increased activity due to better interaction with target proteins involved in cancer proliferation .
  • Antimicrobial Screening :
    • In a study focused on antibiotic resistance, the compound was screened against multiple bacterial strains. It exhibited strong inhibition against FtsZ polymerization, leading to effective bacterial cell death without affecting mammalian cells significantly, highlighting its potential as a safe therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Core Structural Similarities

Compounds sharing the benzo[d]thiazol-2(3H)-ylidene scaffold exhibit variations in substituents that modulate their physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide (Target Compound) [1,1'-Biphenyl]-4-carboxamide ~360.4 (estimated) Not explicitly stated N/A
I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Quinolinium iodide, hydroxystyryl, methyl groups ~534.4 FtsZ inhibitor; antibacterial activity
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Azepane sulfonyl, ethyl, fluoro groups ~465.5 Not explicitly stated
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole core, dimethylamino-acryloyl, benzamide ~392.5 Not explicitly stated
2.2. Key Differences and Implications

Substituent Effects on Bioactivity The quinolinium iodide group in I6 introduces a cationic charge, enhancing membrane permeability and electrostatic interactions with bacterial FtsZ, a cell division protein . The azepane sulfonyl group in ’s compound may improve solubility or metabolic stability compared to the biphenyl group in the target compound .

Synthetic Accessibility

  • Yields for related compounds vary significantly. For example, the pan-Ras inhibitor in was synthesized in 27% yield using a multi-step procedure , while thiadiazole derivatives in achieved yields up to 82% . These differences highlight challenges in optimizing synthetic routes for benzo[d]thiazole derivatives.

Biological Target Specificity I6 demonstrates potent antibacterial activity by disrupting FtsZ polymerization , whereas the pan-Ras inhibitor in targets oncogenic Ras proteins . This divergence underscores how minor structural changes (e.g., adding a quinolinium group) can redirect compounds toward distinct biological pathways.

Research Findings and Structure-Activity Relationships (SAR)

  • Role of the Benzo[d]thiazole Core : The planar aromatic system in the core facilitates π-π stacking with proteins like FtsZ, as seen in I6 .
  • Impact of Substituents :
    • Electron-Withdrawing Groups (e.g., fluoro in ’s compound): May enhance binding affinity to enzymes by polarizing the thiazole ring.
    • Extended Aromatic Systems (e.g., biphenyl in the target compound): Could improve binding to hydrophobic pockets but may reduce solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.